2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone 2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.: 303146-72-7
VCID: VC6417264
InChI: InChI=1S/C23H26N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-14H,15-17H2,1-3H3/b14-11+
SMILES: CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)C=CC3=CC=CC=C3
Molecular Formula: C23H26N2O
Molecular Weight: 346.474

2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone

CAS No.: 303146-72-7

Cat. No.: VC6417264

Molecular Formula: C23H26N2O

Molecular Weight: 346.474

* For research use only. Not for human or veterinary use.

2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone - 303146-72-7

Specification

CAS No. 303146-72-7
Molecular Formula C23H26N2O
Molecular Weight 346.474
IUPAC Name 2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one
Standard InChI InChI=1S/C23H26N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-14H,15-17H2,1-3H3/b14-11+
Standard InChI Key CDDQOPVWPGXQSH-SDNWHVSQSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)C=CC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name, 2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one, reflects its hybrid architecture combining a dihydropyridazinone core with tert-butylbenzyl and styryl substituents. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₃H₂₆N₂O
Molecular Weight346.474 g/mol
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)C=CC3=CC=CC=C3
InChI KeyCDDQOPVWPGXQSH-SDNWHVSQSA-N

The dihydropyridazinone ring (positions 4,5-dihydro-3(2H)-one) introduces partial saturation, potentially enhancing metabolic stability compared to fully aromatic analogs. The styryl group (C=CC₆H₅) at position 6 and tert-butylbenzyl moiety at position 2 contribute to hydrophobicity, influencing membrane permeability and target binding.

Synthesis and Optimization

General Pyridazinone Synthesis Strategies

While no published protocol explicitly details the synthesis of 2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone, analogous pyridazinones are typically synthesized via cyclization reactions. For example, the patent EP0169375B1 describes a method for 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (TDCP) using tert-butylhydrazine and mucochloric acid in aromatic or halogenated solvents . This one-step cyclization achieves yields up to 87% by optimizing solvent systems (e.g., benzene, dichloromethane) and acid catalysts (e.g., acetic acid) .

Hypothetical Pathway for the Target Compound

  • Core Formation: Reacting a tert-butylbenzyl-hydrazine derivative with a styryl-containing mucochloric acid analog could yield the dihydropyridazinone backbone.

  • Solvent Selection: Non-polar solvents (toluene, dichloromethane) may enhance cyclization efficiency, as seen in TDCP synthesis .

  • Catalysis: Acidic conditions (e.g., acetic acid) facilitate imine formation and ring closure, critical for achieving high regioselectivity .

Challenges include steric hindrance from the tert-butyl group and managing the reactivity of the styryl double bond during cyclization.

Biological Activity and Applications

Anticancer and Anti-Inflammatory Prospects

Structurally related compounds demonstrate tyrosine kinase inhibition and COX-2 suppression, implicating potential anticancer and anti-inflammatory applications. The styryl group’s ability to intercalate DNA or inhibit kinase ATP-binding pockets warrants further investigation.

Research Gaps and Future Directions

Priority Areas

  • Synthetic Optimization: Developing a scalable, high-yield route using green chemistry principles (e.g., microwave-assisted synthesis).

  • Target Validation: Screening against MAO-B, kinases, and inflammatory mediators to identify primary therapeutic avenues.

  • ADMET Studies: Evaluating pharmacokinetics, including blood-brain barrier penetration for neurological applications.

Collaborative Opportunities

Partnerships with academic institutions could accelerate mechanistic studies, while industry collaborations may facilitate preclinical development.

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